
3-(4-(trifluorométhyl)phényl)-1,2,4-oxadiazole-5-carboxylate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts.
Biology: In biological research, the compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules. Therefore, this compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and stability.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole ring.
Reduction: Reduction reactions may target the oxadiazole ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Mécanisme D'action
The mechanism by which Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
- Potassium trifluoromethanesulfonate
- Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate
Uniqueness: Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
potassium;3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-3-1-5(2-4-6)7-14-8(9(16)17)18-15-7;/h1-4H,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZURGHZHNKJPF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])C(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3KN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
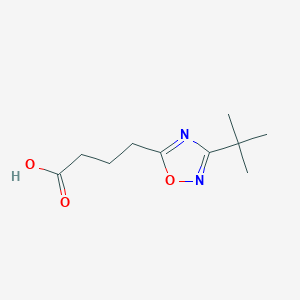
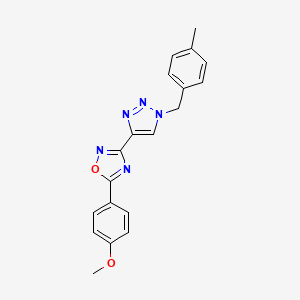
![n-(1-Cyano-1-cyclopropylethyl)-2-[3-(1h-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide](/img/structure/B2463131.png)
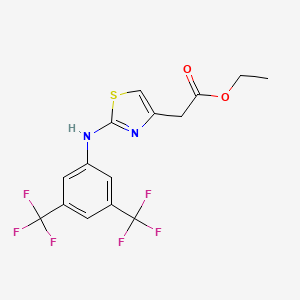
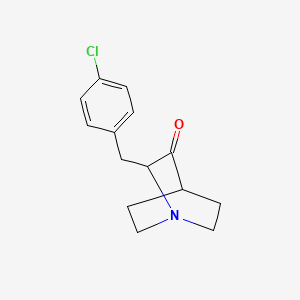
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2463134.png)
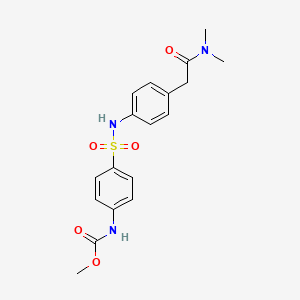
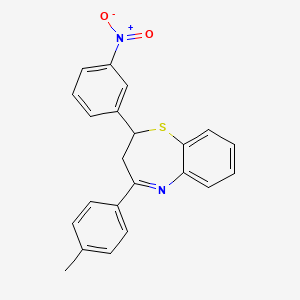
![[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid](/img/structure/B2463138.png)
![2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2463140.png)
![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)
![N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2463146.png)
![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)
![(E)-4-(Dimethylamino)-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2463149.png)
